molecular formula C6H5ClN2O3 B3038057 4-chloro-1-methyl-3-nitropyridin-2(1H)-one CAS No. 719268-89-0

4-chloro-1-methyl-3-nitropyridin-2(1H)-one

Cat. No. B3038057
Key on ui cas rn: 719268-89-0
M. Wt: 188.57 g/mol
InChI Key: SOZKCGXAVVUKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06887885B2

Procedure details

A suspension of 4-chloro-3-nitro-2-pyridone (1.00 g, 5.7 mmol), potassium carbonate (1.58 g, 11.5 mmol) and methyl iodide (4.07 g, 28.7 mmol) in N,N-dimethylacetamide (5 ml) were heated at 45° C. for 18 h. The mixture was allowed to cool to ambient temperature, poured into water (100 ml), layered with ethyl acetate (50 ml) and pH adjusted to 5 by the addition of 5N hydrochloric acid. The aqueous phase was extracted into ethyl acetate (2×100 ml), the combined organics were washed with water (2×100 ml) and brine (50 ml), dried over anhydrous sodium sulfate, filtered and evaporated to give a pale yellow solid. The solid was triturated with diethyl ether (20 ml), filtered and washed with diethyl ether (5 ml) and isohexane (10 ml) and left to air dry, to give 4-chloro-1-methyl-3-nitro-1H-pyridin-2-one (0.71 g, 66%) as a pale yellow solid: δH (360 MHz, DMSO) 3.36 (1H, dd, J 5 and 3), 3.54 (6H, s), 6.69 (2H, d, J 7), 8.09 (2H, d, J 7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=1[N+:9]([O-:11])=[O:10].[C:12](=O)([O-])[O-].[K+].[K+].CI.Cl>CN(C)C(=O)C.C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]([CH3:12])[C:4](=[O:8])[C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C(NC=C1)=O)[N+](=O)[O-]
Name
Quantity
1.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.07 g
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted into ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
the combined organics were washed with water (2×100 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with diethyl ether (20 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether (5 ml) and isohexane (10 ml)
WAIT
Type
WAIT
Details
left to air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(N(C=C1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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